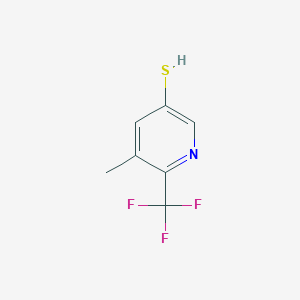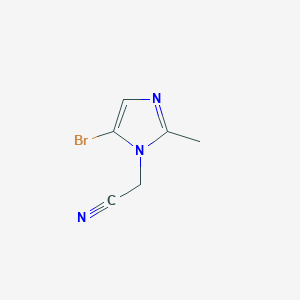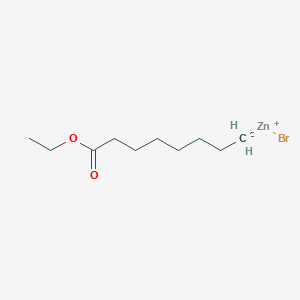
2-(3-Fluoroazetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoroazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C5H7FN2. It is known for its unique structure, which includes a fluoro-substituted azetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoroazetidin-1-yl)acetonitrile typically involves the reaction of 3-fluoroazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-fluoroazetidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoroazetidin-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Aplicaciones Científicas De Investigación
2-(3-Fluoroazetidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoroazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is known to affect various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-1-azetidineacetonitrile
- 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
Uniqueness
2-(3-Fluoroazetidin-1-yl)acetonitrile is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C5H7FN2 |
|---|---|
Peso molecular |
114.12 g/mol |
Nombre IUPAC |
2-(3-fluoroazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2 |
Clave InChI |
HLBQWXSFBBSFPW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)
![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)
![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)



![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)


methyl benzoate](/img/structure/B13911535.png)
